molecular formula C18H17F2NOS B1325601 2,4-Difluoro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-20-5

2,4-Difluoro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1325601
CAS No.: 898783-20-5
M. Wt: 333.4 g/mol
InChI Key: GVHNDGSZSKRFPJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and standardized molecular descriptors. The compound bears the Chemical Abstracts Service registry number 898783-20-5 and is catalogued under the MDL number MFCD03841766. The systematic International Union of Pure and Applied Chemistry name for this compound is (2,4-difluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone, which precisely describes the substitution pattern and connectivity of the molecular framework. Alternative nomenclature systems refer to this substance as Methanone, (2,4-difluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-, reflecting the methanone core structure with specific positional descriptors for the fluorine and thiomorpholine substituents.

The molecular formula C₁₈H₁₇F₂NOS indicates the presence of eighteen carbon atoms, seventeen hydrogen atoms, two fluorine atoms, one nitrogen atom, one oxygen atom, and one sulfur atom, yielding a molecular weight of 333.40 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation provides a comprehensive description: O=C(C1=CC=C(CN2CCSCC2)C=C1)C3=CC=C(F)C=C3F, which delineates the exact connectivity and bonding patterns within the molecule. Physical property predictions based on computational models suggest a boiling point of 472.4 ± 45.0 degrees Celsius, a density of 1.273 ± 0.06 grams per cubic centimeter, and an acid dissociation constant of 6.29 ± 0.20, indicating moderate acidity characteristics.

The compound's structural complexity arises from the combination of a benzophenone backbone with strategically positioned fluorine substitutents and a thiomorpholine pendant group. The 2,4-difluoro substitution pattern on one benzene ring creates a distinctive electronic environment, while the 4'-thiomorpholinomethyl substituent on the opposing benzene ring introduces heteroatomic functionality that significantly influences the molecule's three-dimensional conformation and potential biological activity. This structural arrangement places the compound within the broader category of functionalized benzophenones, which have found extensive applications across pharmaceutical, materials science, and specialty chemical sectors.

Property Value Source
CAS Registry Number 898783-20-5
Molecular Formula C₁₈H₁₇F₂NOS
Molecular Weight 333.40 g/mol
MDL Number MFCD03841766
Predicted Boiling Point 472.4 ± 45.0 °C
Predicted Density 1.273 ± 0.06 g/cm³
Predicted pKa 6.29 ± 0.20

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical evolution of organofluorine chemistry, which represents one of the most significant synthetic achievements of modern chemical science. The foundations of organofluorine chemistry trace back to 1835, when Jean-Baptiste Dumas and Eugène-Melchior Péligot first synthesized fluoromethane by distilling dimethyl sulfate with potassium fluoride, marking the inaugural preparation of an organofluorine compound. This pioneering work preceded the isolation of elemental fluorine itself, which was not achieved until 1886 when Henri Moissan successfully electrolyzed a molten mixture to obtain the pure element.

The systematic development of organofluorine chemistry accelerated throughout the late nineteenth and early twentieth centuries, driven by the recognition that carbon-fluorine bonds possess exceptional stability and unique electronic properties. Alexander Borodin, better known as a classical composer, made significant contributions to early organofluorine synthesis in 1862 by performing the first nucleophilic replacement of a halogen atom with fluoride, establishing a fundamental synthetic methodology that remains central to contemporary fluorine chemistry. The formation of aromatic carbon-fluorine bonds was first accomplished through diazofluorination procedures developed by Schmitt and colleagues in 1870, followed by improvements from Lenz in 1877, laying the groundwork for modern aromatic fluorination strategies.

The industrial significance of organofluorine chemistry emerged dramatically during the 1920s and 1930s with the development of chlorofluorocarbon refrigerants by Thomas Midgley and his colleagues at General Motors Corporation. This breakthrough not only revolutionized refrigeration technology but also demonstrated the remarkable thermal and chemical stability imparted by carbon-fluorine bonds, properties that would later prove essential for applications ranging from aerospace materials to pharmaceutical active ingredients. The subsequent discovery of polytetrafluoroethylene by Roy Plunkett at DuPont in 1938 further highlighted the unique characteristics of perfluorinated materials, leading to widespread applications in high-performance coatings, lubricants, and specialty polymers.

The theoretical understanding of carbon-fluorine bond properties has been fundamental to the rational design of modern organofluorine compounds such as this compound. Fluorine's position as the most electronegative element in the periodic table, with an electronegativity value of 3.98, creates highly polarized carbon-fluorine bonds with significant dipole moments. The exceptional bond strength of carbon-fluorine interactions, averaging approximately 480 kilojoules per mole, substantially exceeds that of other carbon-halogen bonds and contributes to the remarkable thermal and metabolic stability of fluorinated organic molecules. Additionally, the small van der Waals radius of fluorine, measuring only 1.47 Ångströms and closely approximating that of hydrogen at 1.2 Ångströms, allows for minimal steric disruption when fluorine substituents are introduced into organic frameworks.

Contemporary organofluorine chemistry has witnessed remarkable diversification in both synthetic methodologies and application domains, with an estimated 20% of pharmaceutical compounds and 50% of agrochemical products incorporating fluorine atoms. The unique combination of electronic effects, metabolic stability, and lipophilicity modulation provided by fluorine substitution has made organofluorine compounds indispensable in modern drug discovery and development processes. Compounds such as this compound represent the culmination of nearly two centuries of synthetic and theoretical advances in organofluorine chemistry, embodying sophisticated structural designs that leverage the distinctive properties of carbon-fluorine bonds for specialized applications in contemporary chemical research and industrial processes.

Properties

IUPAC Name

(2,4-difluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHNDGSZSKRFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642940
Record name (2,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-20-5
Record name Methanone, (2,4-difluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,4-Difluoro-4’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-thiomorpholinomethylphenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Chemical Reactions Analysis

2,4-Difluoro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

Antioxidant Activity

Benzophenone derivatives, including 2,4-difluoro-4'-thiomorpholinomethyl benzophenone, have been shown to possess antioxidant properties. Studies indicate that these compounds can effectively scavenge free radicals, potentially mitigating oxidative stress in biological systems. This activity is crucial for applications in pharmaceuticals aimed at preventing oxidative damage in cells.

Anticancer Properties

Research has demonstrated the cytotoxic effects of this compound against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .

Case Study: Cytotoxicity Assessment
A study conducted on the anticancer effects of this compound revealed IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating significant potency against these malignancies .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. In a comparative study, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 32 µg/mL for certain strains. This suggests its potential as a lead candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The fluorine atoms and the thiomorpholine group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

2,4-Dichloro-4'-thiomorpholinomethyl Benzophenone

  • Substituents : 2,4-dichloro (Cl) instead of 2,4-difluoro (F).
  • This compound is listed as discontinued, suggesting challenges in synthesis or stability .

3,4-Difluoro-4'-thiomorpholinomethyl Benzophenone

  • Substituents : Fluorines at 3- and 4-positions instead of 2- and 4-positions.
  • Impact: The shifted fluorine positions modify steric hindrance and dipole moments, which could affect crystallinity and solubility.

Analogs with Alternative Heterocyclic Substituents

4'-Morpholinomethyl Derivatives

  • Example: 3,4-Difluoro-4'-morpholinomethyl benzophenone (CAS 898770-67-7).
  • Key Difference : Morpholine (oxygen-containing heterocycle) vs. thiomorpholine (sulfur-containing).

Piperazinomethyl Derivatives

  • Example: 2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone (CAS 898763-33-2).
  • Key Difference : Piperazine (nitrogen-containing heterocycle) instead of thiomorpholine.
  • Impact : The basic nitrogen in piperazine may enhance water solubility and alter pharmacokinetic properties compared to the neutral thiomorpholine group .

Functional Group Modifications

Hydroxyl and Methyl-Substituted Benzophenones

  • Example: (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone.
  • Key Difference: Hydroxyl and methyl groups replace thiomorpholinomethyl and fluorine.
  • Impact : The hydroxyl group enables hydrogen bonding, improving crystallinity and intermolecular interactions, as evidenced by O–H⋯O hydrogen bonds in its crystal structure . Methyl groups enhance lipophilicity, which may improve membrane permeability but reduce solubility .

Data Table: Comparative Analysis of Key Benzophenone Derivatives

Compound Name Substituents Heterocycle Molecular Formula Molecular Weight Key Properties
2,4-Difluoro-4'-thiomorpholinomethyl BP 2,4-F; 4'-thiomorpholine Thiomorpholine C₁₈H₁₆F₂NOS 347.39 High reactivity via C=S group
2,4-Dichloro-4'-thiomorpholinomethyl BP 2,4-Cl; 4'-thiomorpholine Thiomorpholine C₁₈H₁₆Cl₂NOS 380.30 Discontinued; higher MW
3,4-Difluoro-4'-morpholinomethyl BP 3,4-F; 4'-morpholine Morpholine C₁₈H₁₆F₂NO₂ 331.33 Lower polarizability
2,4-Difluoro-4'-(4-methylpiperazino) BP 2,4-F; 4'-piperazine Piperazine C₁₉H₂₀F₂N₂O 342.38 Enhanced solubility
(4-Fluorophenyl)(4-hydroxy-3-methyl) BP 4-F; 4-OH; 3-CH₃ None C₁₄H₁₁FO₂ 246.24 Hydrogen-bonding capacity

Research Findings and Implications

  • Synthetic Challenges: Thiomorpholinomethyl derivatives often require precise control during S-alkylation to avoid N-alkylation byproducts, as demonstrated in the synthesis of triazole-thiones .

Biological Activity

2,4-Difluoro-4'-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by the presence of two fluorine atoms and a thiomorpholine group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through a review of relevant studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name (2,4difluorophenyl)[4(thiomorpholin4ylmethyl)phenyl]methanone\text{IUPAC Name }(2,4-difluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone

Key Characteristics:

  • Molecular Formula : C18H17F2NOS
  • Molecular Weight : 345.39 g/mol
  • Appearance : Yellow crystalline solid

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance the compound's lipophilicity and binding affinity to target proteins, while the thiomorpholine group may facilitate interactions with various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Properties

The compound has shown promising results in anticancer research. In vitro studies have evaluated its cytotoxic effects on several cancer cell lines, including:

  • A549 (lung carcinoma)
  • MCF-7 (breast carcinoma)
  • HT-144 (metastatic melanoma)

In these studies, this compound induced cell death and cell cycle arrest at the G1/S phase in HT-144 cells, indicating its potential as an anticancer agent .

Case Studies and Research Findings

StudyFindings
Dias et al. (2021)Evaluated the antioxidant and cytotoxic effects of benzophenone derivatives, including this compound. The compound exhibited high in vitro antioxidant activity and significant cytotoxicity against cancer cell lines without affecting non-cancerous cells .
Kinesin Spindle Protein Inhibitors StudyHighlighted the potential of small molecule inhibitors like this compound in targeting mitotic kinesins for cancer therapy. The compound showed good bioavailability and in vivo antitumor growth activity in xenograft studies .

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other similar compounds:

CompoundKey DifferencesBiological Activity
2,4-DifluorobenzophenoneLacks thiomorpholine groupLimited versatility
4'-Thiomorpholinomethyl benzophenoneNo fluorine atomsDifferent reactivity
2,4-Dichloro-4'-thiomorpholinomethyl benzophenoneChlorine instead of fluorineVarying chemical properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Difluoro-4'-thiomorpholinomethyl benzophenone, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, leveraging anhydrous aluminum chloride (AlCl₃) as a catalyst. A two-step approach is recommended: (1) introduce fluorine substituents via electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor®), and (2) functionalize the 4'-position with thiomorpholine via nucleophilic substitution. Solvent choice (e.g., nitrobenzene for high-temperature stability) and stoichiometric control of AlCl₃ (0.03 mol per 0.02 mol substrate) are critical to minimize side reactions. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>97%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use ¹⁹F NMR to verify fluorine substitution patterns (δ -110 to -120 ppm for aromatic fluorines). ¹H NMR should show distinct thiomorpholine methylene protons (δ 2.5–3.5 ppm) and benzophenone aromatic protons (δ 7.0–8.0 ppm).
  • X-Ray Diffraction : Single-crystal X-ray analysis resolves dihedral angles between aromatic rings (typically 50–60°) and confirms the thiomorpholine sulfur’s spatial orientation. Hydrogen bonding networks (e.g., O–H⋯O interactions) can stabilize the crystal lattice .
  • IR Spectroscopy : Confirm the carbonyl stretch (ν(C=O) ~1650 cm⁻¹) and thiomorpholine C–S stretch (ν(C–S) ~650 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer : The compound is lipophilic due to the benzophenone core and thiomorpholine group. Use polar aprotic solvents (e.g., DMSO, acetonitrile) for dissolution. Stability tests under varying pH (4–9) and temperature (4–25°C) show minimal degradation over 72 hours. Protect from UV light to prevent photolytic cleavage of the benzophenone carbonyl group .

Advanced Research Questions

Q. How does the thiomorpholine substituent influence electronic properties compared to morpholine analogs?

  • Methodological Answer : The sulfur atom in thiomorpholine increases electron density at the 4'-position due to its larger atomic radius and lower electronegativity vs. oxygen. Electrochemical studies (cyclic voltammetry) reveal a 0.2–0.3 V reduction in oxidation potential relative to morpholine analogs. Computational modeling (DFT, B3LYP/6-31G*) can map frontier molecular orbitals to quantify charge distribution shifts .

Q. What experimental strategies resolve contradictions in hydrogen bonding or solvation effects observed in spectroscopic data?

  • Methodological Answer : Time-resolved IR spectroscopy with Kubo–Anderson line-shape analysis decomposes overlapping bands (e.g., ν(C=O) at 1650 cm⁻¹) into sub-bands corresponding to distinct hydrogen-bonded states. For example, water titration into acetonitrile solutions reveals hydrogen bond lifetimes (~7.7 ps) and quantifies solvent interactions .

Q. How can researchers assess the compound’s potential bioactivity, given structural similarities to known benzophenone derivatives?

  • Methodological Answer : Perform in vitro assays targeting receptors where benzophenones show activity (e.g., HIV-1 reverse transcriptase or fungal enzymes). Compare IC₅₀ values against 4,4'-difluorobenzophenone controls. Use read-across toxicity assessments (e.g., EFSA guidelines) to predict hazards, but validate with Ames tests due to thiomorpholine’s potential for novel metabolic pathways .

Q. What computational approaches predict the compound’s interaction with biological macromolecules?

  • Methodological Answer : Molecular docking (AutoDock Vina) against protein databases (PDB) identifies binding poses. Focus on the thiomorpholine group’s sulfur as a hydrogen bond acceptor. MD simulations (GROMACS) over 100 ns trajectories assess stability of ligand-protein complexes, with RMSD <2 Å indicating viable interactions .

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